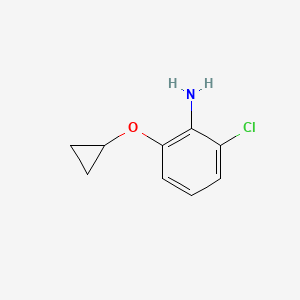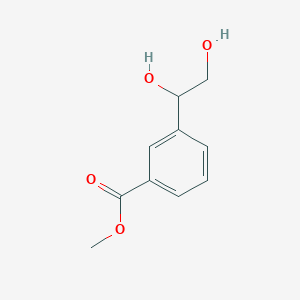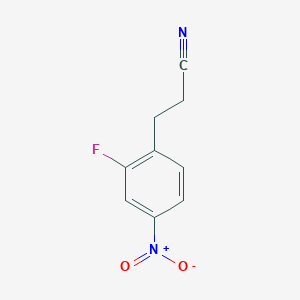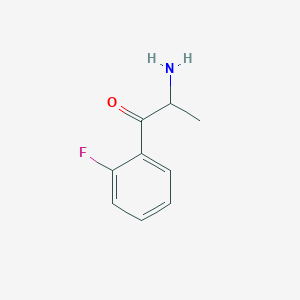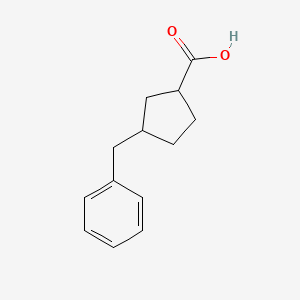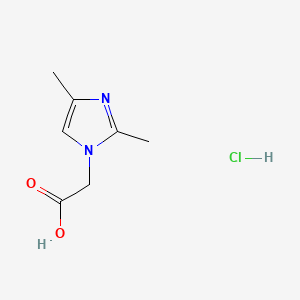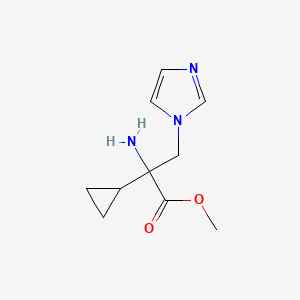
Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate is a compound that features a cyclopropyl group, an imidazole ring, and an amino acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and formaldehyde.
Amino Acid Ester Formation: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the amino group can form hydrogen bonds with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(1h-imidazol-4-yl)propanoate: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring.
Histidine: Contains the imidazole ring but has a different side chain.
Uniqueness
Methyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C10H15N3O2/c1-15-9(14)10(11,8-2-3-8)6-13-5-4-12-7-13/h4-5,7-8H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
MWJNAKCEEAZUJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=CN=C1)(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


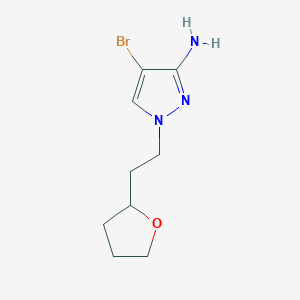
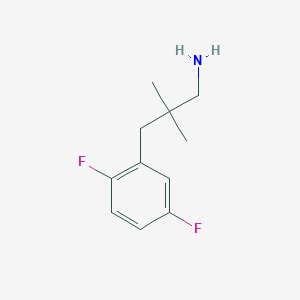
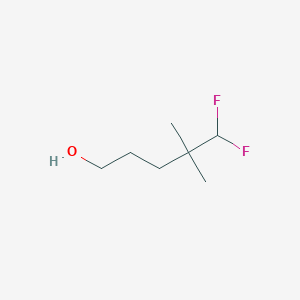
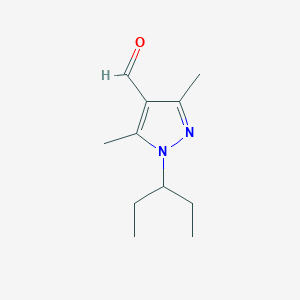

![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
